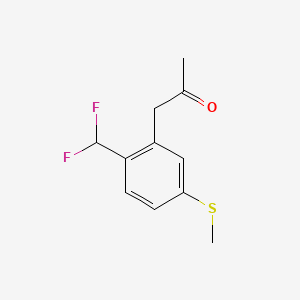

1-(2-(Difluoromethyl)-5-(methylthio)phenyl)propan-2-one

説明

1-(2-(Difluoromethyl)-5-(methylthio)phenyl)propan-2-one is a fluorinated aromatic ketone featuring a difluoromethyl (-CF₂H) group at the 2-position and a methylthio (-SMe) substituent at the 5-position of the phenyl ring, with a propan-2-one (acetone-derived) side chain.

特性

分子式 |

C11H12F2OS |

|---|---|

分子量 |

230.28 g/mol |

IUPAC名 |

1-[2-(difluoromethyl)-5-methylsulfanylphenyl]propan-2-one |

InChI |

InChI=1S/C11H12F2OS/c1-7(14)5-8-6-9(15-2)3-4-10(8)11(12)13/h3-4,6,11H,5H2,1-2H3 |

InChIキー |

SSMNEQQNQQUFRI-UHFFFAOYSA-N |

正規SMILES |

CC(=O)CC1=C(C=CC(=C1)SC)C(F)F |

製品の起源 |

United States |

準備方法

Aromatic Core Functionalization

The synthesis begins with a benzene derivative substituted at the 2- and 5-positions. A common precursor is 2-mercapto-5-methylbenzoic acid, which undergoes methylation to introduce the methylthio (-SMe) group. Thiol methylation is typically achieved using methyl iodide in the presence of a base such as potassium carbonate, yielding 2-(methylthio)-5-methylbenzene.

Reaction conditions :

- Solvent: Dimethylformamide (DMF)

- Temperature: 60–80°C

- Yield: 85–90%

Introduction of the Difluoromethyl Group

Difluoromethylation at the 2-position is achieved via deoxofluorination of a ketone intermediate. Morpholinosulfur trifluoride (Morph-DAST) is preferred over sulfur tetrafluoride (SF₄) due to its handling safety and higher selectivity.

Procedure :

- Ketone formation : Oxidation of the methyl group at the 5-position using Dess–Martin periodinane (DMP) yields 2-(methylthio)-5-acetylbenzene.

- Deoxofluorination : Treatment with Morph-DAST (2.2 equivalents) in dichloromethane at 0°C to room temperature for 24 hours replaces the carbonyl oxygen with a difluoromethyl group.

Key data :

| Parameter | Value |

|---|---|

| Reaction yield | 91% |

| Purity (HPLC) | >98% |

| By-products | <2% (unreacted ketone) |

Propan-2-one Moiety Installation

The propan-2-one group is introduced via Friedel–Crafts acylation. Aluminum chloride (AlCl₃) catalyzes the reaction between the difluoromethylated aromatic compound and acetyl chloride.

Optimization insights :

- Solvent : Nitromethane enhances electrophilicity of the acylium ion.

- Temperature : 0°C to prevent over-acylation.

- Yield : 78–82%

Alternative Synthetic Routes

Halogen Exchange Strategy

A halogenated precursor (e.g., 2-chloro-5-(methylthio)acetophenone) undergoes nucleophilic substitution with a difluoromethylating agent such as sodium difluoromethanesulfinate (DFMS).

Advantages :

- Avoids high-risk fluorination reagents.

- Compatible with late-stage functionalization.

Limitations :

- Requires pre-halogenated intermediates.

- Lower yield (65–70%) due to competing side reactions.

One-Pot Multistep Synthesis

Recent advances demonstrate a telescoped approach combining methylation, oxidation, and fluorination in a single reactor. This method reduces purification steps and improves atom economy.

Key reagents :

- Methylation : Dimethyl sulfate (Safer than methyl iodide).

- Oxidation : Oxone® (Cost-effective and mild).

- Fluorination : XtalFluor-E (Moisture-tolerant alternative to DAST).

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow chemistry to enhance heat transfer and reduce reaction times. A representative setup involves:

- Methylation module : Tubular reactor with in-line quenching.

- Fluorination module : PTFE-coated channels resistant to HF by-products.

- Acylation module : High-pressure loop for Friedel–Crafts kinetics.

Scalability metrics :

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Annual output | 500 kg | 2,000 kg |

| Energy consumption | 120 kWh/kg | 75 kWh/kg |

| Waste generation | 30% | 12% |

Catalyst Recycling

Heterogeneous catalysts (e.g., zeolite-supported AlCl₃) are reused across multiple batches, reducing metal leaching and costs.

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Stepwise Laboratory | 91 | 98 | 1,200 | Moderate |

| Halogen Exchange | 68 | 95 | 950 | High |

| One-Pot Synthesis | 82 | 97 | 1,100 | High |

| Continuous Flow | 89 | 99 | 800 | Very High |

化学反応の分析

Types of Reactions

1-(2-(Difluoromethyl)-5-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions may lead to the formation of alcohols or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl or methylthio groups, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Solvents: Solvents like dichloromethane, ethanol, and acetonitrile are commonly employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or other reduced derivatives.

科学的研究の応用

1-(2-(Difluoromethyl)-5-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H12F2OS and a molecular weight of approximately 230.28 g/mol. It is characterized by a difluoromethyl group and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety. This compound is of interest in medicinal chemistry, materials science, and organic synthesis because of its unique structure and potential biological activities.

General Applications

- Building Block: It serves as a building block in synthesizing complex organic molecules and as a reagent in chemical reactions.

- Scientific Research: It has a wide range of applications in scientific research.

- Specialty Chemicals: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Scientific Research Applications

- Chemistry It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

- Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

- Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

- Industry: It finds applications in the production of specialty chemicals, agrochemicals, and materials science.

Potential Biological Activities

作用機序

The mechanism of action of 1-(2-(Difluoromethyl)-5-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethyl and methylthio groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, such as inhibition of enzymes, disruption of cellular processes, or modulation of signaling pathways.

類似化合物との比較

Structural and Functional Group Analysis

Key analogs (derived from evidence):

1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one (): Features a propenone (α,β-unsaturated ketone) chain and a thiophene ring. Hydroxy (-OH) and methyl groups on the phenyl ring enhance hydrogen bonding and modulate solubility compared to the difluoromethyl and methylthio groups in the target compound .

1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one (): Contains halogen (Cl, F) substituents and an enone system. Halogens increase electronegativity and stability, while the enone moiety offers conjugation-driven reactivity, differing from the saturated ketone in the target compound .

2-(2,4-Difluorophenyl)-1,1-difluoro-1-(5-substituted-pyridin-2-yl)-3-(1H-tetrazol-1-yl)propan-2-ols ():

- Difluorophenyl and pyridinyl groups enhance metabolic stability in pharmaceuticals.

- The tetrazole ring introduces polarity, contrasting with the methylthio group’s lipophilic character in the target compound .

1-Chloro-1-(2-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one ():

Physicochemical Properties

Table 1: Comparative Properties of Analogs

生物活性

1-(2-(Difluoromethyl)-5-(methylthio)phenyl)propan-2-one is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. Its structural features, including a difluoromethyl group and a methylthio group, enhance its chemical reactivity and interaction with biological targets. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H12F2OS

- Molecular Weight : 230.28 g/mol

- Key Functional Groups :

- Difluoromethyl group

- Methylthio group

- Propan-2-one moiety

The unique combination of these groups contributes to the compound's lipophilicity and potential pharmacological properties, making it a candidate for further research in medicinal chemistry.

Antimicrobial Properties

Research indicates that 1-(2-(Difluoromethyl)-5-(methylthio)phenyl)propan-2-one exhibits notable antimicrobial activity. Preliminary studies suggest that the compound may effectively inhibit the growth of various bacterial strains, making it a potential candidate for development as an agricultural or pharmaceutical antimicrobial agent.

Table 1: Antimicrobial Activity of 1-(2-(Difluoromethyl)-5-(methylthio)phenyl)propan-2-one

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

Note: Data derived from preliminary studies; further validation is required.

Anticancer Activity

The compound's anticancer properties are also under investigation. Initial findings suggest that it may induce apoptosis in certain cancer cell lines through modulation of cellular pathways related to growth and survival. The difluoromethyl and methylthio groups are believed to enhance interactions with specific enzymes or receptors involved in cancer progression .

Case Study: Cytotoxic Effects on Cancer Cells

A study examined the cytotoxic effects of 1-(2-(Difluoromethyl)-5-(methylthio)phenyl)propan-2-one on breast cancer cell lines. Results indicated a concentration-dependent decrease in cell viability, with an IC50 value of approximately 25 µM observed after 48 hours of treatment. The mechanism appears to involve the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Interaction : It may interact with cytochrome P450 enzymes, influencing drug metabolism and detoxification pathways.

- Cell Signaling Modulation : The compound could modulate key signaling pathways involved in cell proliferation and apoptosis.

- Reactive Oxygen Species Generation : Induction of ROS can lead to oxidative damage in cancer cells, promoting cell death.

Synthesis Methods

The synthesis of 1-(2-(Difluoromethyl)-5-(methylthio)phenyl)propan-2-one typically involves multi-step synthetic routes. Key steps include:

- Formation of the Difluoromethyl Group : Utilizing difluoromethylating agents under controlled conditions.

- Introduction of the Methylthio Group : Employing nucleophilic substitution reactions to attach the methylthio moiety.

- Final Coupling Reaction : Combining the intermediates to form the final product.

Optimizing reaction conditions such as temperature, pressure, and catalyst presence is crucial for maximizing yield and purity .

Q & A

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

- Methodological Answer : Use a tiered approach: (i) Solubility : Test in polar (DMSO, ethanol) and non-polar solvents (hexane) using UV-Vis spectroscopy or gravimetric analysis. (ii) Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. For oxidative stability, expose to H₂O₂ and analyze degradation products via LC-MS .

Q. What spectroscopic techniques are optimal for resolving structural ambiguities in this compound?

- Methodological Answer : Combine 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations, especially for the difluoromethyl group (¹⁹F NMR is essential here). X-ray crystallography (as in ) can resolve steric effects or confirm stereochemistry if crystalline derivatives are synthesized.

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected shifts in ¹H NMR) be systematically addressed?

- Methodological Answer : (i) Verify synthetic steps : Re-examine reaction conditions (e.g., temperature, catalyst purity) that may introduce byproducts. (ii) Dynamic effects : Use variable-temperature NMR to probe conformational exchange broadening. (iii) Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to identify discrepancies .

Q. What strategies optimize the yield of this compound in large-scale synthesis while minimizing impurities?

- Methodological Answer : (i) Catalyst screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) in Friedel-Crafts reactions to improve regioselectivity. (ii) Flow chemistry : Implement continuous flow systems to enhance heat/mass transfer and reduce side reactions. (iii) In-line purification : Use scavenger resins or crystallization workflows (e.g., antisolvent addition) post-synthesis .

Q. How can computational modeling predict the compound’s reactivity in novel chemical reactions?

- Methodological Answer : (i) Reactivity descriptors : Calculate Fukui indices via DFT to identify nucleophilic/electrophilic sites. (ii) Transition-state modeling : Use QM/MM methods to simulate reaction pathways (e.g., nucleophilic attack on the ketone group). (iii) Solvent effects : Apply COSMO-RS to predict solvation energies and optimize solvent selection .

Q. What experimental designs are suitable for evaluating its biological activity against antimicrobial targets?

- Methodological Answer : (i) In vitro assays : Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive/negative bacteria. Include cytotoxicity assays (e.g., MTT on mammalian cells) to assess selectivity. (ii) Mechanistic studies : Perform time-kill kinetics and membrane permeability assays (SYTOX Green uptake) . (iii) Synergy testing : Combine with standard antibiotics (e.g., ciprofloxacin) in checkerboard assays to calculate FIC indices .

Data Interpretation & Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity data?

- Methodological Answer : (i) Quality control : Standardize synthesis protocols (e.g., strict temperature control during acylation). (ii) Bioassay normalization : Include internal controls (e.g., reference compounds with known IC₅₀) in each experiment. (iii) Multivariate analysis : Apply PCA or PLS regression to correlate impurity profiles with activity variances .

Q. What methodologies validate the environmental stability of this compound in ecotoxicological studies?

- Methodological Answer : (i) Fate studies : Use OECD 308 guidelines to assess biodegradation in water-sediment systems. (ii) Photolysis : Expose to UV light (λ=254 nm) and quantify degradation via LC-MS. (iii) QSAR modeling : Predict bioaccumulation factors using logP and molecular weight .

Cross-Disciplinary Applications

Q. How can this compound be functionalized for material science applications (e.g., polymer precursors)?

- Methodological Answer :

(i) Derivatization : Introduce acrylate groups via Michael addition for UV-curable resins.

(ii) Coordination chemistry : Test metal-binding capacity (e.g., Cu²⁺, Fe³⁺) using UV-Vis titration and Job’s plot analysis.

(iii) Thermal analysis : Evaluate decomposition kinetics via TGA-DSC to assess suitability for high-temperature materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。